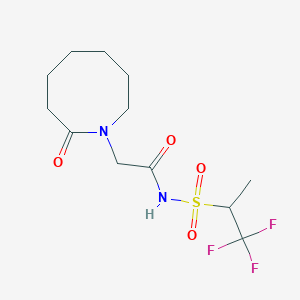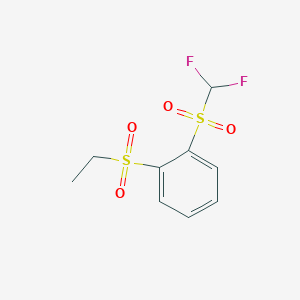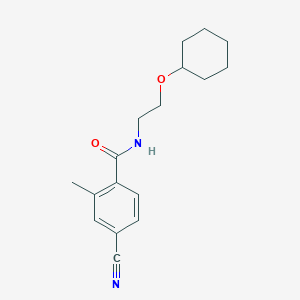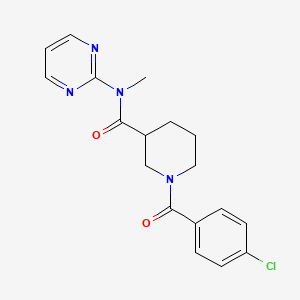![molecular formula C24H26N4O3 B6974457 N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N'-(4-pentylphenyl)oxamide](/img/structure/B6974457.png)
N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N'-(4-pentylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide is a complex organic compound that features a quinoline moiety and an oxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Attachment of the Oxamide Group: The oxamide group can be introduced by reacting the quinoline derivative with oxalyl chloride to form an intermediate, which is then reacted with 4-pentylaniline to yield the final product.
Industrial Production Methods
Industrial production of N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Aplicaciones Científicas De Investigación
N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline moiety.
Medicine: Explored for its anticancer properties, as quinoline derivatives are known to exhibit cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can bind to metal ions, forming complexes that disrupt cellular processes.
Comparación Con Compuestos Similares
N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide can be compared with other quinoline derivatives such as:
Quinoline-2-carboxamide: Similar in structure but lacks the oxamide group, resulting in different chemical properties and biological activities.
8-Hydroxyquinoline: Known for its antimicrobial properties but does not possess the same structural complexity as N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide.
Chloroquine: An antimalarial drug with a quinoline core, but with different substituents that confer distinct pharmacological effects.
N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N’-(4-pentylphenyl)oxamide is unique due to its combination of the quinoline and oxamide groups, which contribute to its diverse range of applications and potential biological activities.
Propiedades
IUPAC Name |
N-[2-oxo-2-(quinolin-8-ylamino)ethyl]-N'-(4-pentylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-2-3-4-7-17-11-13-19(14-12-17)27-24(31)23(30)26-16-21(29)28-20-10-5-8-18-9-6-15-25-22(18)20/h5-6,8-15H,2-4,7,16H2,1H3,(H,26,30)(H,27,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHSRTFJUASPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)C(=O)NCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-[2-(4-Hydroxyphenyl)sulfanylacetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974376.png)
![4-cyano-N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylbenzamide](/img/structure/B6974382.png)
![2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid](/img/structure/B6974412.png)
![4-[4-(Furan-2-ylmethyl)piperazine-1-carbonyl]-3-methylbenzonitrile](/img/structure/B6974414.png)


![[4-(1H-imidazol-5-yl)phenyl]methyl butanoate](/img/structure/B6974435.png)
![N-[2-(dimethylamino)ethylsulfonyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B6974440.png)
![N-[4-(4-hydroxypiperidin-1-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6974443.png)

![N-[[4-(methylcarbamoyl)phenyl]methyl]-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B6974450.png)
![3-amino-N-[1-(2,4-dichlorophenyl)ethyl]-N,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6974464.png)
![3-[(3-methylphenyl)methyl]-N-[1-(4-methylpyrazol-1-yl)propan-2-yl]azetidine-1-carboxamide](/img/structure/B6974466.png)

